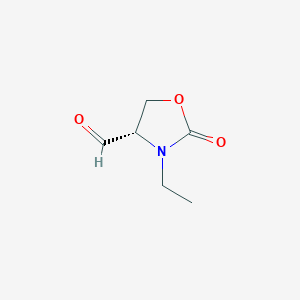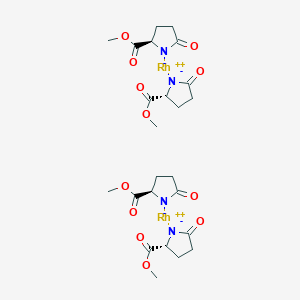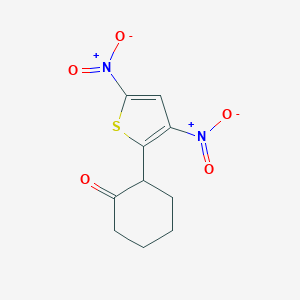
Docosatriensäure
Übersicht
Beschreibung
Docosatriensäure, auch bekannt als cis-13,16,19-Docosatriensäure, ist eine sehr langkettige, mehrfach ungesättigte Fettsäure. Sie gehört zur Klasse der Omega-3-Fettsäuren und enthält 22 Kohlenstoffatome mit drei Doppelbindungen an den Positionen 13, 16 und 19. Diese Verbindung ist bekannt für ihre potenziellen gesundheitlichen Vorteile, darunter entzündungshemmende und Antitumor-Eigenschaften .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von this compound beinhaltet die Verlängerung und Desaturierung von mehrfach ungesättigten Fettsäuren. Im Omega-3-Weg wird Alpha-Linolensäure (18:3n-3) zu Eicosatriensäure (20:3n-3) verlängert, die dann durch ein einzelnes Elongase-Enzym weiter zu this compound (22:3n-3) verlängert wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch Stoffwechsel-Engineering in Ölpflanzen wie Brassica carinata erreicht werden. Dies beinhaltet die Expression spezifischer Elongase- und Desaturase-Enzyme, um die gewünschte Fettsäure in transgenen Pflanzen zu produzieren .
Wissenschaftliche Forschungsanwendungen
Docosatriensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese von bioaktiven Verbindungen verwendet.
Biologie: Wird für ihre Rolle in der Struktur und Funktion von Zellmembranen untersucht.
Medizin: Wird wegen ihrer entzündungshemmenden und Antitumor-Eigenschaften untersucht, was sie zu einem potenziellen Kandidaten für therapeutische Anwendungen macht.
Industrie: Wird aufgrund ihrer positiven gesundheitlichen Auswirkungen bei der Produktion von Nahrungsergänzungsmitteln und Kosmetika eingesetzt
5. Wirkmechanismus
This compound übt ihre Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es ist bekannt, dass sie die Bindung von Leukotrien B4 an Neutrophilenmembranen hemmt und so Entzündungen reduziert. Darüber hinaus moduliert sie die Aktivität von Enzymen, die am Fettsäurestoffwechsel beteiligt sind, was zu ihren entzündungshemmenden und Antitumor-Effekten beiträgt .
Ähnliche Verbindungen:
Docosahexaensäure (DHA): Eine weitere Omega-3-Fettsäure mit sechs Doppelbindungen.
Eicosapentaensäure (EPA): Eine Omega-3-Fettsäure mit fünf Doppelbindungen.
Docosapentaensäure (DPA): Eine Omega-3-Fettsäure mit fünf Doppelbindungen.
Einzigartigkeit: this compound ist aufgrund ihrer spezifischen Struktur mit drei Doppelbindungen an den Positionen 13, 16 und 19 einzigartig. Diese besondere Konfiguration trägt zu ihren spezifischen biologischen Aktivitäten und potenziellen gesundheitlichen Vorteilen bei, die mit denen anderer Omega-3-Fettsäuren vergleichbar, aber von ihnen abweichen .
Wirkmechanismus
Target of Action
Docosatrienoic Acid, a rare ω-3 fatty acid , primarily targets the Leukotriene B4 (LTB4) receptor . LTB4 is a potent inflammatory mediator, and its receptor plays a crucial role in the inflammatory response .
Mode of Action
Docosatrienoic Acid interacts with the LTB4 receptor, inhibiting the binding of LTB4 to pig neutrophil membranes . This interaction results in the modulation of the inflammatory response .
Biochemical Pathways
The biosynthesis of Docosatrienoic Acid follows the elongation and desaturation pathways of ω6 and ω3 polyunsaturated fatty acids (PUFAs) . In the ω3 pathway, α-linolenic acid (ALA, 18:3n-3) is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to Docosatrienoic Acid (22:3n-3) by a single ELO type elongase .
Result of Action
The interaction of Docosatrienoic Acid with the LTB4 receptor leads to a decrease in the inflammatory response . It has been found to possess anti-inflammatory and antitumor properties comparable to docosahexaenoic acid (DHA), suggesting potential nutraceutical and cosmetic uses .
Biochemische Analyse
Biochemical Properties
Docosatrienoic acid plays a crucial role in various biochemical reactions. It is known to inhibit the binding of leukotriene B4 (LTB4) to pig neutrophil membranes with a Ki value of 5 μM . This interaction suggests that docosatrienoic acid may have anti-inflammatory properties. Additionally, docosatrienoic acid is involved in the elongation and desaturation pathways of omega-3 and omega-6 polyunsaturated fatty acids, interacting with enzymes such as elongases and desaturases .
Cellular Effects
Docosatrienoic acid has been shown to influence various cellular processes. It decreases the peak potassium current amplitude and accelerates the activation and inactivation kinetics of potassium channels in rat membrane potentials . This suggests that docosatrienoic acid may play a role in modulating cellular excitability and signaling pathways. Furthermore, it has been found to possess anti-inflammatory and antitumor properties, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, docosatrienoic acid exerts its effects through several mechanisms. It binds to specific receptors, such as the leukotriene B4 receptor, inhibiting its activity . This binding interaction is crucial for its anti-inflammatory effects. Additionally, docosatrienoic acid is involved in the elongation and desaturation pathways of polyunsaturated fatty acids, interacting with enzymes like elongases and desaturases to produce bioactive metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of docosatrienoic acid have been observed to change over time. Studies have shown that the amount of docosatrienoic acid in seeds remains stable over multiple generations, indicating its stability In vitro and in vivo studies have suggested that docosatrienoic acid maintains its bioactivity over extended periods .
Dosage Effects in Animal Models
The effects of docosatrienoic acid vary with different dosages in animal models. It has been observed that higher doses of docosatrienoic acid can lead to a dose-dependent decrease in peak potassium current amplitude and acceleration of potassium channel kinetics . The threshold effects and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
Docosatrienoic acid is involved in the metabolic pathways of omega-3 and omega-6 polyunsaturated fatty acids. It is synthesized through the elongation and desaturation of alpha-linolenic acid and linoleic acid, respectively . Enzymes such as elongases and desaturases play a crucial role in these pathways, converting precursor fatty acids into docosatrienoic acid . This process impacts metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, docosatrienoic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of docosatrienoic acid within specific tissues are influenced by these interactions, affecting its bioavailability and function.
Subcellular Localization
Docosatrienoic acid is localized within various subcellular compartments, impacting its activity and function. It is directed to specific organelles through targeting signals and post-translational modifications . These modifications ensure that docosatrienoic acid reaches its intended sites of action, where it can exert its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of docosatrienoic acid involves the elongation and desaturation of polyunsaturated fatty acids. In the omega-3 pathway, alpha-linolenic acid (18:3n-3) is elongated to eicosatrienoic acid (20:3n-3), which is then further elongated to docosatrienoic acid (22:3n-3) by a single elongase enzyme .
Industrial Production Methods: Industrial production of docosatrienoic acid can be achieved through metabolic engineering in oilseed crops such as Brassica carinata. This involves the expression of specific elongase and desaturase enzymes to produce the desired fatty acid in transgenic plants .
Analyse Chemischer Reaktionen
Reaktionstypen: Docosatriensäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Halogenierungsreaktionen können mit Halogenen wie Chlor oder Brom durchgeführt werden.
Hauptsächlich gebildete Produkte:
Oxidation: Produziert Hydroxy- und Ketoderivate.
Reduktion: Erzeugt gesättigte Fettsäuren.
Substitution: Führt zu halogenierten Fettsäuren
Vergleich Mit ähnlichen Verbindungen
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.
Docosapentaenoic acid (DPA): An omega-3 fatty acid with five double bonds.
Uniqueness: Docosatrienoic acid is unique due to its specific structure with three double bonds at positions 13, 16, and 19. This distinct configuration contributes to its specific biological activities and potential health benefits, which are comparable to but distinct from those of other omega-3 fatty acids .
Eigenschaften
IUPAC Name |
(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQTNCISCKUMU-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920518 | |
| Record name | Docosatrienoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28845-86-5 | |
| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosatrienoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Docosatrienoic acid has the molecular formula C22H38O2 and a molecular weight of 334.54 g/mol.
ANone: Docosatrienoic acid has been identified in various natural sources, including:
- Marine Invertebrates: Phospholipids of the sea anemone Stoichactis helianthus contain several novel Δ5,9 fatty acids, including docosatrienoic acid.
- Plant Oils: Lepidium sativum seed oil from Ethiopia was found to be rich in docosatrienoic acid (47.66%).
- Microalgae: A novel strain isolated from a salt lake in the Tibetan Plateau was found to be rich in a rare ω-8 fatty acid, cis-8,4,11-docosatrienoic acid.
A: Docosatrienoic acid is biosynthesized through the elongation and desaturation pathways of ω-6 and ω-3 polyunsaturated fatty acids.
A: Yes, research suggests that linoleic acid can be converted to docosatrienoic acid through a series of elongation and desaturation steps. This was demonstrated in studies on arctiid moths, where linolenic acid was converted into (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene, a 21-carbon pheromone component, through a pathway involving docosatrienoic acid as an intermediate.
- Antitumor and Antioxidant Activity: In vitro studies comparing docosatrienoic acid to docosahexaenoic acid (DHA) found that both exhibited comparable or even better antitumor and antioxidant effects against human breast cancer cell lines.
- Anti-inflammatory Effects: Docosatrienoic acid demonstrated strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines.
- Metabolic Health: Studies have shown that maintenance on a high-fat diet during the final week of fetal development in rats leads to elevated hepatic docosatrienoic acid proportions, along with hyperglycemia and insulin resistance.
ANone: Research suggests that docosatrienoic acid, in conjunction with other metabolites, may serve as a potential biomarker for:
- Chronic Interstitial Nephropathy: In a study on rats, docosatrienoic acid was identified as a potential biomarker for chronic interstitial nephropathy.
- Heart Failure: Metabolomic analysis of African American populations identified dihydroxy docosatrienoic acid (X-11308) as a potential biomarker associated with incident heart failure.
A: Yes, docosatrienoic acid was found to directly interact with potassium channels in rat peritoneal macrophages, causing a decrease in peak K+ current amplitude.
A: Docosatrienoic acid, along with arachidonic acid, was found to reduce the GABA-induced response in rat substantia nigra neurons, potentially modulating neuronal excitability.
ANone: Researchers are investigating various aspects of docosatrienoic acid, including:
- Metabolic Profiling: Advanced analytical techniques like UPLC-Q/TOF-MS are being used to study the role of docosatrienoic acid and related metabolites in various disease states. ,
- Biomarker Development: Identifying specific metabolic profiles, including docosatrienoic acid levels, could aid in developing new diagnostic and prognostic tools for diseases.
- Therapeutic Potential: Understanding the biological activities of docosatrienoic acid, such as its anti-inflammatory and antitumor properties, is crucial for exploring its potential therapeutic applications.
- Nutritional Significance: Evaluating the impact of dietary docosatrienoic acid intake on human health and its role in various physiological processes is an active area of research.
A: Yes, researchers have successfully engineered oilseed crops like Brassica carinata to produce high levels of docosatrienoic acid by introducing specific elongase and desaturase genes involved in its biosynthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)
![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)



